3-(Aminomethyl)benzolsulfonamid

Übersicht

Beschreibung

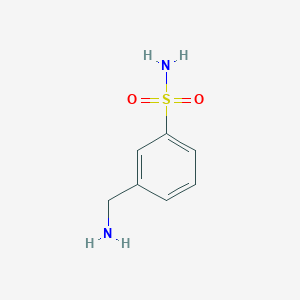

3-(Aminomethyl)benzenesulfonamide is an organic compound with the molecular formula C7H10N2O2S. It is a derivative of benzenesulfonamide, where an aminomethyl group is attached to the benzene ring.

Wissenschaftliche Forschungsanwendungen

3-(Aminomethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its role as an enzyme inhibitor, particularly carbonic anhydrase.

Medicine: Investigated for its potential as an anticancer and antimicrobial agent.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

Target of Action

3-(Aminomethyl)benzenesulfonamide, also known as Mafenide, is a sulfonamide-type antimicrobial agent . Its primary target is Carbonic Anhydrase 6 (CA6) . CA6 is an enzyme that plays a crucial role in maintaining pH balance, fluid balance, and electrolyte transport processes in the body . In addition, it has been found that this compound can selectively inhibit Carbonic Anhydrase IX (CA IX) , which is overexpressed in many solid tumors .

Mode of Action

3-(Aminomethyl)benzenesulfonamide acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid . By inhibiting this reaction, the compound prevents the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Biochemical Pathways

The inhibition of CA IX by 3-(Aminomethyl)benzenesulfonamide affects the tumor cells’ metabolism, causing a shift to anaerobic glycolysis with a significant modification in pH . This change in the metabolic pathway can lead to uncontrolled cell proliferation and consequently tumor hypoxia .

Pharmacokinetics

Upon topical administration, 3-(Aminomethyl)benzenesulfonamide is absorbed through devascularized areas into the systemic circulation . It is metabolized to a carbonic anhydrase inhibitor and is rapidly excreted in urine in high concentrations .

Result of Action

The inhibition of CA IX by 3-(Aminomethyl)benzenesulfonamide leads to a reduction in the bacterial population present in the burn tissue, promoting the healing of deep burns . In the context of cancer, the inhibition of CA IX can lead to the suppression of tumor growth .

Action Environment

The action of 3-(Aminomethyl)benzenesulfonamide can be influenced by various environmental factors. For instance, the pH level of the environment can affect the compound’s efficacy, as the shift in tumor cells’ metabolism to anaerobic glycolysis significantly modifies the pH . Additionally, the presence of pus can inhibit the antibacterial action of the compound .

Biochemische Analyse

Biochemical Properties

3-(Aminomethyl)benzenesulfonamide has been found to interact with carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors . The compound’s interaction with CA IX can inhibit the enzyme’s activity, making it a potential target for antiproliferative agents .

Cellular Effects

The compound’s interaction with CA IX can cause changes in cell function. For instance, it has been observed to have an inhibitory effect against both triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . It can also induce apoptosis in MDA-MB-231 cells .

Molecular Mechanism

3-(Aminomethyl)benzenesulfonamide exerts its effects at the molecular level primarily through its interaction with CA IX. It inhibits the enzyme, leading to changes in gene expression and cell function . This inhibition can lead to a decrease in uncontrolled cell proliferation, a common characteristic of tumor cells .

Metabolic Pathways

Given its interaction with CA IX, it may be involved in pathways related to this enzyme .

Subcellular Localization

Given its interaction with CA IX, it may be localized in areas where this enzyme is present .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with aminomethyl derivatives under controlled conditions. One common method includes the use of ammonium hydroxide as a base to facilitate the reaction .

Industrial Production Methods: Industrial production of 3-(Aminomethyl)benzenesulfonamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Aminomethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted benzenesulfonamides.

Vergleich Mit ähnlichen Verbindungen

Benzenesulfonamide: The parent compound, lacking the aminomethyl group.

4-(Aminomethyl)benzenesulfonamide: A positional isomer with the aminomethyl group at the para position.

2-(Aminomethyl)benzenesulfonamide: Another positional isomer with the aminomethyl group at the ortho position.

Uniqueness: 3-(Aminomethyl)benzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Its ability to selectively inhibit certain carbonic anhydrase isozymes makes it a valuable compound in medicinal chemistry .

Biologische Aktivität

3-(Aminomethyl)benzenesulfonamide, also known as a derivative of benzenesulfonamide, has garnered attention due to its diverse biological activities. This article will delve into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

3-(Aminomethyl)benzenesulfonamide is characterized by the presence of an amino group and a sulfonamide moiety attached to a benzene ring. Its molecular formula is , with a molecular weight of approximately 174.23 g/mol. The structural features contribute to its biological activity, particularly in enzyme inhibition and antimicrobial properties.

The biological activity of 3-(Aminomethyl)benzenesulfonamide primarily involves the inhibition of specific enzymes, particularly carbonic anhydrases (CAs). These enzymes play critical roles in various physiological processes, including pH regulation and ion transport. The compound has shown selective inhibition against certain isoforms of carbonic anhydrases, which are implicated in diseases such as glaucoma and cancer.

Inhibition of Carbonic Anhydrases

Recent studies indicate that 3-(Aminomethyl)benzenesulfonamide and its derivatives exhibit potent inhibitory activity against tumor-expressed carbonic anhydrase isoforms CA IX and CA XII. For instance, a study reported that pyridinium derivatives of this compound were nanomolar potent inhibitors, demonstrating significant selectivity for CA IX over CA II with IC50 values ranging from 10.93 to 25.06 nM for CA IX .

Biological Activity Evaluation

The biological activities of 3-(Aminomethyl)benzenesulfonamide can be summarized as follows:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains. For example, it has been noted to have a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus .

- Anti-inflammatory Effects : In vivo studies have demonstrated that derivatives of benzenesulfonamide can inhibit carrageenan-induced rat paw edema effectively .

Case Studies

Several case studies highlight the compound's potential in therapeutic applications:

- Carbonic Anhydrase Inhibition : A study evaluated the binding affinity of various benzenesulfonamides to carbonic anhydrases using docking studies. The results indicated that 3-(Aminomethyl)benzenesulfonamide derivatives could effectively inhibit CA IX, suggesting their potential use in treating conditions like glaucoma .

- Antimicrobial Efficacy : Another research focused on the synthesis and evaluation of new benzenesulfonamide derivatives, including 3-(Aminomethyl)benzenesulfonamide, which exhibited strong antimicrobial activity against clinical isolates of bacteria .

Data Table

Eigenschaften

IUPAC Name |

3-(aminomethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c8-5-6-2-1-3-7(4-6)12(9,10)11/h1-4H,5,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNENXADRSCEPIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40588397 | |

| Record name | 3-(Aminomethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

628298-58-8 | |

| Record name | 3-(Aminomethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40588397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.